2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride
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Overview
Description
2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride typically involves the reaction of 2-(2-Methyl-thiazol-4-yl)-benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form thiazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiazoline Derivatives: Formed from reduction reactions.
Scientific Research Applications
2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: Employed in the development of pesticides and herbicides.
Industrial Processes: Utilized in the synthesis of dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable products. In biological systems, it may interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride
- 3-(2-Methyl-thiazol-4-yl)-benzoic acid methyl ester
- 4-(2-Methyl-thiazol-4-yl)-benzoic acid
Uniqueness
2-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is unique due to its specific structural features, which include a thiazole ring and a benzenesulfonyl chloride group. These structural elements confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c1-7-12-9(6-15-7)8-4-2-3-5-10(8)16(11,13)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDDUSGIWLNJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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